molecular formula C8H13N5 B2581533 4-(Azidomethyl)-1-tert-butylpyrazole CAS No. 1823319-68-1

4-(Azidomethyl)-1-tert-butylpyrazole

Cat. No.: B2581533
CAS No.: 1823319-68-1
M. Wt: 179.227
InChI Key: SESYKRVSGMDENX-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-tert-butylpyrazole is an organic compound characterized by the presence of an azide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-1-tert-butylpyrazole typically involves the reaction of a suitable pyrazole derivative with an azidating agent. One common method is the reaction of 4-(chloromethyl)-1-tert-butylpyrazole with sodium azide in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azide group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-1-tert-butylpyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles.

    Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Hydrogen gas with palladium on carbon.

Major Products

    Triazoles: Formed via cycloaddition reactions.

    Amines: Formed via reduction of the azide group.

Scientific Research Applications

4-(Azidomethyl)-1-tert-butylpyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Potential use in bioconjugation techniques, where the azide group can react with alkyne-functionalized biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in materials science for the functionalization of polymers and nanomaterials, enhancing their properties and applications.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-1-tert-butylpyrazole largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the regioselectivity and efficiency of the process.

Comparison with Similar Compounds

Similar Compounds

    4-(Azidomethyl)-1,1’-biphenyl-2-yl-1H-tetrazole: Another azide-containing compound used in pharmaceutical applications.

    4-(Azidomethyl)benzoic acid: Used in the functionalization of nanomaterials.

Uniqueness

4-(Azidomethyl)-1-tert-butylpyrazole is unique due to its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity is essential, such as in the synthesis of complex molecules and materials.

Properties

IUPAC Name

4-(azidomethyl)-1-tert-butylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c1-8(2,3)13-6-7(5-11-13)4-10-12-9/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESYKRVSGMDENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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